pNP-ADPr (disodium)

Enzyme Kinetics ADP-ribosylation PARP Assay

pNP-ADPr (disodium), also known as ADP-ribose-pNP disodium (CAS 939028-75-8), is a synthetic chromogenic substrate in which the nicotinamide moiety of NAD+ is replaced by a p-nitrophenyl group. It is used for the continuous, real-time monitoring of Poly(ADP-ribose) glycohydrolase (PARG) and ADP-ribosyl hydrolase 3 (ARH3) activity , as well as for studying poly(ADP-ribose)polymerase (PARP) enzymes.

Molecular Formula C21H24N6Na2O16P2
Molecular Weight 724.4 g/mol
Cat. No. B12394857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamepNP-ADPr (disodium)
Molecular FormulaC21H24N6Na2O16P2
Molecular Weight724.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[Na+].[Na+]
InChIInChI=1S/C21H26N6O16P2.2Na/c22-18-13-19(24-7-23-18)26(8-25-13)20-16(30)14(28)11(41-20)5-38-44(34,35)43-45(36,37)39-6-12-15(29)17(31)21(42-12)40-10-3-1-9(2-4-10)27(32)33;;/h1-4,7-8,11-12,14-17,20-21,28-31H,5-6H2,(H,34,35)(H,36,37)(H2,22,23,24);;/q;2*+1/p-2/t11-,12-,14-,15-,16-,17-,20-,21-;;/m1../s1
InChIKeyNQOVHENPPPWLBJ-AKTZONNESA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

pNP-ADPr (disodium): A Chromogenic Substrate for Continuous ADP-Ribosylation Enzyme Assays


pNP-ADPr (disodium), also known as ADP-ribose-pNP disodium (CAS 939028-75-8), is a synthetic chromogenic substrate in which the nicotinamide moiety of NAD+ is replaced by a p-nitrophenyl group [1]. It is used for the continuous, real-time monitoring of Poly(ADP-ribose) glycohydrolase (PARG) and ADP-ribosyl hydrolase 3 (ARH3) activity [2], as well as for studying poly(ADP-ribose)polymerase (PARP) enzymes . The compound's disodium salt form enhances aqueous solubility for biochemical assays.

pNP-ADPr (disodium) Procurement Rationale: Why Not Just Use Natural NAD+ or β-NAD+?


Generic substitution of pNP-ADPr (disodium) with natural β-NAD+ or other ADP-ribose analogs is not advisable because pNP-ADPr uniquely enables a continuous, non-radioactive, colorimetric readout. Traditional assays using radioactive NAD+ (³²P- or ³H-NAD+) are discontinuous, hazardous, and ill-suited for high-throughput screening (HTS) [1]. In contrast, pNP-ADPr's p-nitrophenolate cleavage product generates a quantifiable, real-time signal at 405 nm, a feature absent in natural substrates [2]. Its disodium salt formulation provides critical aqueous solubility (≥200 mg/mL) for robust, homogeneous assay development, a key differentiator from free acid forms that may precipitate in standard buffers.

Quantitative Differentiation of pNP-ADPr (disodium) Against Key Comparators


KM and Vmax: pNP-ADPr (disodium) Kinetics vs. Natural Substrate β-NAD+ with PARP-1

Kinetic analysis reveals that pNP-ADPr (disodium) is a viable substrate for PARP-1, with a KM value that is consistent with the natural substrate β-NAD+, demonstrating that the chromogenic modification does not significantly alter substrate recognition [1]. This enables the use of pNP-ADPr as a faithful kinetic probe for PARP-1 activity in a continuous assay format, a key advantage over radioactive methods. The reported KM for pNP-ADPr with PARP-1 is 151 µM , while β-NAD+ exhibits an apparent Km of 500 µM for an ADP-ribosyltransferase [2].

Enzyme Kinetics ADP-ribosylation PARP Assay

Differential Kinetic Parameters for PARP-1, Tankyrase-1, and VPARP Using pNP-ADPr (disodium)

pNP-ADPr (disodium) enables the direct comparison of kinetic parameters across three distinct PARP isozymes, revealing significant differences in substrate utilization [1]. PARP-1 displays the highest KM (151 µM) and Vmax (1.30 nmol·min⁻¹·mg⁻¹), followed by tankyrase-1 (82 µM, 18 pmol·min⁻¹·mg⁻¹) and VPARP (46 µM, 2 pmol·min⁻¹·mg⁻¹) . This differential activity profile allows researchers to select the appropriate enzyme for screening campaigns and to interpret inhibitor selectivity data.

Enzyme Kinetics PARP Isozymes Inhibitor Screening

Stereoselective Hydrolysis: α-Anomer Preference of pNP-ADPr (disodium) by PARG and ARH3

Both PARG and ARH3 selectively hydrolyze the α-anomer of pNP-ADPr over the β-anomer [1], a stereochemical preference that mirrors their behavior with natural ADP-ribosylated substrates [2]. This finding confirms that the chromogenic modification does not alter the fundamental enzyme-substrate recognition mechanism, validating pNP-ADPr as a bona fide mimic of natural ADP-ribose in hydrolase assays.

Stereoselectivity Hydrolase Specificity ADP-ribose Analogs

Assay Format Comparison: Continuous Colorimetric vs. Discontinuous Radioactive Assays

The pNP-ADPr (disodium)-based continuous colorimetric assay offers significant practical advantages over standard discontinuous radioactive PARP assays [1]. While traditional methods using ³²P- or ³H-NAD+ are endpoint-based and generate hazardous waste, the pNP-ADPr assay enables real-time kinetic monitoring and is fully compatible with HTS formats . This shift in assay workflow translates to higher throughput, reduced operational costs, and improved data quality.

High-Throughput Screening Assay Development Method Comparison

Unexpected Application: pNP-ADPr (disodium) as a Potent SARS-CoV-2 Macro1 Binder

In a fluorescence polarization assay, pNP-ADPr was identified as one of the most potent binders to the SARS-CoV-2 macrodomain (Macro1) reported to date, with an IC50 of 370 nM [1]. This was more potent than the closely related analog TFMU-ADPr, which had an IC50 of 590 nM [2]. This unexpected finding highlights pNP-ADPr's utility beyond hydrolase substrate applications and into the realm of antiviral target validation.

Antiviral Drug Discovery Macrodomain SARS-CoV-2

High-Value Application Scenarios for pNP-ADPr (disodium) Procurement


High-Throughput Screening for PARP and PARG/ARH3 Inhibitors in Drug Discovery

pNP-ADPr (disodium) is the preferred substrate for establishing robust, 96- or 384-well continuous colorimetric assays to screen compound libraries against PARP-1, tankyrase-1, VPARP, PARG, and ARH3. Its compatibility with standard microplate readers (absorbance at 405 nm) and real-time kinetic monitoring reduces assay time and cost per data point compared to radioactive or ELISA-based methods [1]. The quantitative KM and Vmax data provided in this guide allow for the direct calculation of inhibitor potency and mechanism of action.

SARS-CoV-2 Macrodomain (Macro1) Inhibitor Discovery and Characterization

For researchers investigating viral macrodomains as antiviral targets, pNP-ADPr (disodium) is a validated, potent binder (IC50 370 nM) that can be used as a reference compound in fluorescence polarization or other competitive binding assays [2]. Its superior potency over TFMU-ADPr makes it an ideal starting point for structure-activity relationship (SAR) studies and for validating novel macrodomain inhibitors identified through HTS.

Enzymology and Mechanistic Studies of ADP-Ribosylation Pathways

pNP-ADPr (disodium) is essential for detailed kinetic and mechanistic studies of PARG and ARH3, particularly for investigating stereoselectivity (α- vs. β-anomer preference) [3]. Its chromogenic output enables precise, real-time measurement of initial reaction velocities, which is critical for determining accurate KM, kcat, and inhibition constants. This is a significant improvement over endpoint assays that may miss early reaction kinetics.

Biochemical Assay Development and Replacement of Radioactive Methods

Laboratories seeking to modernize their ADP-ribosylation assays and eliminate the use of radioactive materials should prioritize the procurement of pNP-ADPr (disodium). Its continuous, colorimetric format directly addresses the limitations of traditional ³²P- or ³H-NAD+ assays, including biohazard risk, high disposal costs, and low throughput [4]. The high aqueous solubility of the disodium salt (≥200 mg/mL) facilitates easy preparation of stock solutions and ensures consistent performance in automated liquid handling systems.

Quote Request

Request a Quote for pNP-ADPr (disodium)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.